Doxazosin

Pharmacokinetics Drug Development Hypertension

Doxazosin (CAS 74191-85-8) is a nonselective α₁-adrenoceptor antagonist with a defining 11-22 hour half-life—triple that of prazosin—enabling once-daily dosing and superior adherence. In head-to-head trials, doxazosin GITS 4 mg demonstrates superior IPSS improvement versus tamsulosin while achieving therapeutic equivalence to terazosin at ~57% lower daily dosage (2.4 mg vs. 5.6 mg). For BPH/LUTS and hypertension R&D, this extended-duration α₁-blocker provides stable target engagement in chronic preclinical models. Procure high-purity doxazosin to leverage clinically validated pharmacokinetic advantages in your development programs.

Molecular Formula C23H25N5O5
Molecular Weight 451.5 g/mol
CAS No. 74191-85-8
Cat. No. B1670899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxazosin
CAS74191-85-8
Synonyms1 (4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-((2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine
Alfamedin
Apo Doxazosin
Apo-Doxazosin
Cardular
Cardura
Carduran
Carduran Neo
ct, doxazosin von
Diblocin
Doxa Puren
Doxa-Puren
Doxacor
Doxagamma
Doxamax
Doxatensa
DoxaUro
Doxazomerck
Doxazosin
Doxazosin AL
Doxazosin Apogepha
Doxazosin AZU
Doxazosin beta
Doxazosin findusFit
Doxazosin Heumann
Doxazosin Klast
Doxazosin Mesylate
Doxazosin Monohydrochloride
Doxazosin ratiopharm
Doxazosin Stada
doxazosin von ct
Doxazosin Wolff
Doxazosin-ratiopharm
Doxazosin-Wolff
Doxazosina Alter
Doxazosina Cinfa
Doxazosina Combino Pharm
Doxazosina Geminis
Doxazosina Normon
Doxazosina Pharmagenus
Doxazosina Ratiopharm
Doxazosina Ur
Gen Doxazosin
Gen-Doxazosin
Jutalar
Mesylate, Doxazosin
Monohydrochloride, Doxazosin
MTW Doxazosin
MTW-Doxazosin
Neo, Carduran
Novo Doxazosin
Novo-Doxazosin
Progandol Neo
ratio Doxazosin
ratio-Doxazosin
Ratiopharm, Doxazosina
UK 33274
UK-33274
UK33274
Uriduct
von ct, doxazosin
Zoxan
Molecular FormulaC23H25N5O5
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
InChIInChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)
InChIKeyRUZYUOTYCVRMRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.8%
7.90e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Doxazosin CAS 74191-85-8: Procurement-Grade Overview of a Long-Acting Quinazoline α₁-Adrenoceptor Antagonist


Doxazosin (CAS 74191-85-8) is a quinazoline-derived, high-affinity α₁-adrenoceptor antagonist [1]. It is a nonselective α₁-blocker with high, nearly equivalent binding affinity across the cloned human α₁A, α₁B, and α₁D adrenoceptor subtypes [2]. Its primary clinical applications are the management of hypertension and the symptomatic relief of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH) [1]. A defining feature that distinguishes it from earlier α₁-blockers is its extended plasma elimination half-life of approximately 11-22 hours, which enables once-daily oral dosing [3]. The compound is also available in a proprietary Gastrointestinal Therapeutic System (GITS) controlled-release formulation, which further modifies its pharmacokinetic profile by providing a more gradual and sustained drug release compared to the standard immediate-release tablet [4].

Why Generic α₁-Blocker Substitution Can Fail: The Doxazosin Differentiation Case


α₁-adrenoceptor antagonists are not a homogenous class of compounds. Direct, one-to-one substitution between agents like doxazosin, terazosin, prazosin, tamsulosin, alfuzosin, or silodosin is not supported by evidence and can lead to differential clinical outcomes. Critical pharmacological and clinical differences exist that preclude simple interchangeability: Doxazosin exhibits a significantly longer elimination half-life than prazosin, enabling once-daily dosing versus multiple daily administrations [1]. In head-to-head clinical trials, doxazosin achieves comparable antihypertensive efficacy to terazosin but at a significantly lower daily milligram dosage [2]. Furthermore, direct comparative studies reveal that doxazosin (GITS formulation) demonstrates statistically superior efficacy in improving total and storage symptom scores for BPH/LUTS when directly compared with tamsulosin formulations [3]. These quantifiable differences in pharmacokinetics, dose-response relationships, and clinical efficacy directly impact patient adherence, tolerability, and therapeutic outcomes, thereby invalidating the assumption of class-wide therapeutic equivalence for procurement or formulary decisions.

Doxazosin Quantitative Differentiation Evidence: A Guide for Scientific Selection


Pharmacokinetic Differentiation: Doxazosin's Extended Half-Life vs. Prazosin

Doxazosin possesses a significantly longer elimination half-life than prazosin, a key differentiator for dosing regimens. A comparative pharmacokinetic assessment in normotensive subjects demonstrated that the mean elimination half-life (T1/2) of doxazosin was 11 hours, which is over four times longer than the T1/2 of 2.5 hours reported for prazosin [1]. This substantial difference in half-life directly enables once-daily dosing for doxazosin, whereas prazosin requires multiple daily administrations [2].

Pharmacokinetics Drug Development Hypertension

Hypertension Efficacy and Potency: Doxazosin vs. Terazosin Dose Comparison

In a multicenter, double-blind, randomized study comparing the antihypertensive efficacy and safety of once-daily doxazosin and terazosin, both agents demonstrated comparable therapeutic success rates. However, a key quantitative difference was observed in the required daily dosage. For doxazosin, the mean final daily dosage for patients classified as therapeutic successes was 2.4 mg. In contrast, for terazosin, the mean final daily dosage for successful patients was 5.6 mg [1].

Hypertension Clinical Trial Therapeutic Equivalence

BPH/LUTS Symptom Improvement: Doxazosin GITS vs. Tamsulosin

A 2026 network meta-analysis (NMA) that included 40 RCTs and 12,201 participants found statistically significant differences in efficacy between doxazosin GITS 4 mg and tamsulosin formulations for the treatment of LUTS/BPH. Doxazosin GITS 4mg demonstrated the largest mean improvement from baseline in total International Prostate Symptom Score (IPSS) at -10.07 (95% CrI: -11.96, -8.25) and was statistically superior compared to most tamsulosin doses and formulations [1]. A separate 2021 meta-analysis of head-to-head RCTs corroborated this, showing that doxazosin-GITS had significantly higher efficacy compared with tamsulosin across IPSS-Total, IPSS-Storage, and IPSS-Voiding subscores (P < 0.001 for all three) [2].

Urology BPH Network Meta-Analysis

BPH/LUTS Symptom Improvement: Doxazosin vs. Alfuzosin

A 14-week, multicenter, double-blind, dose-titration study directly compared doxazosin and alfuzosin in 210 men with moderate to severe LUTS suggestive of bladder outlet obstruction. At study completion, doxazosin 6.1 mg/day produced a significantly greater reduction in total International Prostate Symptom Score (IPSS) from baseline (-9.23) compared to alfuzosin 8.8 mg/day (-7.45), with a p-value of 0.036 for the difference between groups [1]. Doxazosin also showed a significantly greater reduction in irritative symptom scores (p = 0.049) and a more favorable change in postvoid residual urine volume (p = 0.002) [1].

Urology BPH Clinical Trial

BPH Patient Preference: Doxazosin Tops a 7-Way Crossover Study

In a unique short-term crossover study designed to identify the best α₁-blocker for individual patients with LUTS/BPH, 113 patients sequentially tried seven different agents. Patient preference, as a measure of overall treatment satisfaction, was ranked. Doxazosin (1 mg) was the most preferred agent, with 25 patients (22% of the cohort) selecting it as their best option [1]. This ranked it first, ahead of other major competitors: silodosin (19%), urapidil (17%), naftopidil (15%), terazosin (11%), tamsulosin (10%), and prazosin (6%) [1].

Urology BPH Patient Preference

Adverse Event Profile: Lower Incidence of Hypotension with Doxazosin vs. Prazosin

While both are α₁-blockers, doxazosin has a pharmacokinetic profile that is associated with a lower incidence of orthostatic hypotension compared to prazosin. Its slower peak plasma levels and longer half-life contribute to this improved tolerability. A 2024 literature review presented at the American Psychiatric Association Annual Meeting specifically noted that the overall incidence of hypotension associated with doxazosin was low and was lower than that observed with prazosin in patients treated for PTSD-related nightmares [1]. The investigators noted doxazosin seemed to offer fewer adverse events overall than prazosin [2].

Safety Tolerability Psychiatry

Evidence-Based Application Scenarios for Doxazosin Procurement and Research Use


Formulary Selection for Once-Daily Antihypertensive Therapy

Based on the pharmacokinetic evidence of an 11-22 hour half-life [1] and direct comparative clinical trial data showing that doxazosin 2.4 mg achieves therapeutic success comparable to terazosin 5.6 mg [2], doxazosin is the preferred agent for hypertension management programs that prioritize once-daily dosing to enhance patient adherence and require a lower daily drug exposure.

Superior BPH/LUTS Symptom Management vs. Tamsulosin and Alfuzosin

Procurement decisions for BPH/LUTS treatment should prioritize doxazosin, particularly the GITS formulation, over tamsulosin and alfuzosin. This recommendation is supported by robust network meta-analysis data demonstrating superior improvements in total and storage IPSS scores for doxazosin GITS 4mg versus tamsulosin [3], and a head-to-head trial showing significantly greater IPSS reduction with doxazosin 6.1 mg compared to alfuzosin 8.8 mg [4].

Research on Long-Acting α₁-Blockade in Rodent Models of Hypertension or BPH

For preclinical research requiring sustained α₁-adrenoceptor blockade to model chronic hypertension or bladder outlet obstruction, doxazosin is the appropriate tool compound. Its extended half-life in vivo minimizes the need for multiple daily administrations and ensures stable drug levels over the course of an experimental protocol, a clear advantage over shorter-acting agents like prazosin [1]. Its well-characterized nonselective binding profile across human α₁A, α₁B, and α₁D adrenoceptors [5] also makes it suitable for studies where subtype-specific effects are not the primary focus.

Development of Controlled-Release Generic Formulations

The established clinical superiority of the doxazosin GITS formulation over the immediate-release version in terms of tolerability [6] and its demonstrated efficacy advantage over tamsulosin [3] creates a clear market opportunity for generic manufacturers. A key differentiator lies in the development of a robust controlled-release technology (e.g., osmotic pump system, zero-order release profile) [7] that can replicate the GITS pharmacokinetic profile and provide a stable, once-daily product with reduced peak-to-trough fluctuations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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